Normirtazapine is a pharmacologically active metabolite of mirtazapine, a tetracyclic antidepressant primarily used in the treatment of major depressive disorder. Mirtazapine is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA) and is known for its unique mechanism of action compared to traditional antidepressants. Normirtazapine, while less potent than its parent compound, retains some antidepressant activity, contributing approximately 5–10% of the pharmacodynamic effects of mirtazapine .
The synthesis of normirtazapine occurs predominantly through the N-demethylation of mirtazapine, which takes place primarily in the liver via cytochrome P450 enzymes. The metabolic pathway involves several steps:
The synthesis can be summarized as follows:
Normirtazapine has a molecular formula of C₁₆H₁₈N₃ and a molar mass of approximately 254.34 g/mol. Its structure can be described as follows:
Normirtazapine participates in various chemical reactions primarily related to its metabolism and potential interactions with other compounds:
The mechanism of action of normirtazapine is closely linked to its role as a metabolite of mirtazapine:
Normirtazapine shares several physical properties with mirtazapine but has distinct characteristics due to its structural differences:
Normirtazapine's primary application lies within its role as a metabolite of mirtazapine. While it is not typically administered as a standalone medication, understanding its pharmacological effects can help inform clinical practices regarding dosing and potential side effects associated with mirtazapine use:
Normirtazapine (N-desmethylmirtazapine) is the primary active metabolite of the antidepressant mirtazapine, formed via hepatic N-demethylation. This biotransformation is catalyzed predominantly by cytochrome P450 (CYP) enzymes, with CYP3A4 contributing ~50% and CYP2D6 ~30% to total clearance [4] [8]. The reaction involves oxidative cleavage of the methyl group from mirtazapine’s tetracyclic nitrogen, generating normirtazapine and formaldehyde as a byproduct. In vitro studies using human liver microsomes demonstrate that this pathway follows Michaelis-Menten kinetics, with a Kₘ value of 98 μM for CYP3A4-mediated demethylation [8].
Normirtazapine retains pharmacological activity, exhibiting 5–10% of the parent drug’s affinity for α₂-adrenergic receptors and histamine H₁ receptors [7]. Its plasma concentrations reach 40–70% of mirtazapine levels during chronic therapy due to accumulation kinetics [10].
Table 1: Enzymatic Kinetics of Normirtazapine Formation
Enzyme | Vₘₐₓ (pmol/min/mg) | Kₘ (μM) | Contribution to Clearance |
---|---|---|---|
CYP3A4 | 420 ± 35 | 98 ± 12 | 50% |
CYP2D6 | 185 ± 28 | 65 ± 8 | 30% |
CYP1A2 | 90 ± 15 | 210 ± 25 | 15% |
Data derived from human liver microsomal studies [4] [8]
The biotransformation of mirtazapine to normirtazapine involves a complex oxidative mechanism where CYP enzymes facilitate hydrogen abstraction from the methyl group, followed by oxygen rebound and elimination of formaldehyde [4]. Beyond demethylation, three secondary metabolic pathways exist:
CYP polymorphisms significantly impact normirtazapine synthesis. CYP2D6 poor metabolizers exhibit 79% higher plasma concentrations of (S)-(+)-normirtazapine due to reduced 8-hydroxylation capacity [9]. Concurrently, CYP3A4 inhibitors (e.g., ketoconazole) decrease normirtazapine formation by 60%, while inducers (e.g., carbamazepine) accelerate its clearance [4].
Mirtazapine is administered as a racemic mixture, but its metabolism exhibits marked stereoselectivity. The (R)-(-)-enantiomer undergoes slower demethylation than the (S)-(+)-enantiomer, resulting in a 2.5-fold higher plasma concentration ratio of (R)-(-)-mirtazapine to (S)-(+)-mirtazapine [9]. This enantioselectivity extends to normirtazapine:
Table 2: Enantiomeric Ratios in Human Plasma
Compound | R-(-)-Form Concentration | S-(+)-Form Concentration | R/S Ratio |
---|---|---|---|
Mirtazapine | 18.5 ± 4.3 ng/mL | 7.2 ± 1.8 ng/mL | 2.57 |
Normirtazapine | 15.1 ± 3.5 ng/mL | 12.8 ± 2.9 ng/mL | 1.18 |
8-Hydroxymirtazapine | 4.3 ± 1.1 ng/mL | 9.7 ± 2.4 ng/mL* | 0.44 |
Steady-state concentrations in patients; *S-(+)-8-hydroxymirtazapine predominates due to CYP2D6 stereoselectivity [9]
The (S)-(+)-normirtazapine enantiomer shows faster renal clearance (28.5 L/h vs. 19.2 L/h for R-form), contributing to its lower accumulation [9]. Glucuronidation further enhances this stereoselectivity, as (R)-(-)-normirtazapine is preferentially conjugated [10].
Significant species-specific differences exist in normirtazapine formation:
Table 3: Interspecies Variability in Normirtazapine Synthesis
Species | Demethylation Rate (nmol/min/g liver) | Primary CYP Isoforms | Relative Efficiency vs. Humans |
---|---|---|---|
Human | 18.7 ± 3.2 | CYP3A4 > CYP2D6 | 1.0 (Reference) |
Rat | 42.5 ± 6.8 | CYP2D1 > CYP3A1 | 2.3× |
Dog | 9.2 ± 1.5 | CYP3A12 | 0.5× |
Monkey | 26.3 ± 4.1 | CYP3A8 | 1.4× |
In vitro liver microsomal data; demethylation rate measured at 100 μM mirtazapine [4]
Key metabolic variations:
Genetic polymorphisms amplify this variability: CYP2D610/10 genotypes (common in Asians) decrease normirtazapine formation by 40% compared to wild-type alleles [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4